1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one
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Overview
Description
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one is a heterocyclic compound that combines the structural features of benzimidazole and azetidinone. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The azetidinone moiety, on the other hand, is a four-membered lactam ring that is often found in β-lactam antibiotics. The combination of these two moieties in a single molecule offers a unique scaffold for potential therapeutic applications.
Preparation Methods
The synthesis of 1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Azetidinone Ring Formation: The azetidinone ring is formed by the reaction of the benzimidazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final product, this compound, is obtained by the cyclization of the intermediate product under appropriate conditions.
Chemical Reactions Analysis
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The benzimidazole moiety can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Cyclization Reactions: The azetidinone ring can participate in cyclization reactions to form larger ring systems.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one can be compared with other similar compounds:
Properties
CAS No. |
84257-91-0 |
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Molecular Formula |
C16H12ClN3O |
Molecular Weight |
297.74 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one |
InChI |
InChI=1S/C16H12ClN3O/c17-13-14(10-6-2-1-3-7-10)20(15(13)21)16-18-11-8-4-5-9-12(11)19-16/h1-9,13-14H,(H,18,19) |
InChI Key |
PFSPKXJROHOOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
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